molecular formula C11H18ClNOS B14687005 2-(Isobutylamino)-1-(3-thienyl)-1-propanone hydrochloride CAS No. 31634-12-5

2-(Isobutylamino)-1-(3-thienyl)-1-propanone hydrochloride

Cat. No.: B14687005
CAS No.: 31634-12-5
M. Wt: 247.79 g/mol
InChI Key: BDJYDOIWEGHKCH-UHFFFAOYSA-N
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Description

2-(Isobutylamino)-1-(3-thienyl)-1-propanone hydrochloride is a chemical compound that features a thienyl group, an isobutylamino group, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isobutylamino)-1-(3-thienyl)-1-propanone hydrochloride typically involves the reaction of 3-thienyl ketone with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-(Isobutylamino)-1-(3-thienyl)-1-propanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thienyl derivatives.

Scientific Research Applications

2-(Isobutylamino)-1-(3-thienyl)-1-propanone hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Isobutylamino)-1-(3-thienyl)-1-propanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Isobutylamino)-1-(2-thienyl)-1-propanone hydrochloride
  • 2-(Isobutylamino)-1-(4-thienyl)-1-propanone hydrochloride

Uniqueness

2-(Isobutylamino)-1-(3-thienyl)-1-propanone hydrochloride is unique due to the position of the thienyl group, which can influence its chemical reactivity and biological activity. The 3-thienyl position may offer distinct advantages in terms of binding affinity and selectivity for certain molecular targets compared to its 2-thienyl and 4-thienyl analogs.

Properties

CAS No.

31634-12-5

Molecular Formula

C11H18ClNOS

Molecular Weight

247.79 g/mol

IUPAC Name

2-(2-methylpropylamino)-1-thiophen-3-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C11H17NOS.ClH/c1-8(2)6-12-9(3)11(13)10-4-5-14-7-10;/h4-5,7-9,12H,6H2,1-3H3;1H

InChI Key

BDJYDOIWEGHKCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(C)C(=O)C1=CSC=C1.Cl

Origin of Product

United States

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